(S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide
CAS No.:
Cat. No.: VC13413505
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17ClN2O |
|---|---|
| Molecular Weight | 240.73 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C12H17ClN2O/c1-8(2)11(14)12(16)15-7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 |
| Standard InChI Key | KZSRJEGSKMPYFF-NSHDSACASA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)Cl)N |
| SMILES | CC(C)C(C(=O)NCC1=CC(=CC=C1)Cl)N |
| Canonical SMILES | CC(C)C(C(=O)NCC1=CC(=CC=C1)Cl)N |
Introduction
(S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide is a chiral organic compound with potential applications in pharmaceuticals and chemical research. Its structure includes an amide functional group, a chiral center, and a substituted benzyl group, which contribute to its unique chemical and biological properties.
Synthesis
The synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide typically involves:
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Starting Materials:
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A chiral precursor such as (S)-valine.
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3-Chlorobenzylamine.
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Reaction Steps:
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Activation of the carboxylic acid group in (S)-valine using reagents like carbodiimides.
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Coupling with 3-chlorobenzylamine under mild conditions to form the amide bond.
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Purification: The product is purified using recrystallization or chromatography to ensure enantiomeric purity.
Biological Activity
(S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide is hypothesized to have biological activity due to its structural similarity to bioactive molecules. Potential applications include:
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Pharmacological Targeting: The compound may interact with enzymes or receptors due to its amide and amino groups.
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Drug Development: It could serve as a scaffold for designing drugs targeting neurological or metabolic pathways.
Analytical Characterization
The compound's identity and purity are confirmed using the following techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (1H, 13C) | Determines molecular structure and stereochemistry |
| Mass Spectrometry (MS) | Confirms molecular weight |
| Infrared Spectroscopy (IR) | Identifies functional groups |
| Optical Rotation | Measures chirality |
Potential Applications
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Pharmaceuticals: The compound could be explored for its therapeutic potential in treating diseases where amides play a role in drug-receptor binding.
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Chemical Research: Its chiral nature makes it valuable for studying stereochemical effects in reactions.
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Material Science: As an intermediate in synthesizing more complex molecules.
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